Absence of Published Bioactivity Data Precludes Quantitative Comparator-Based Differentiation
No primary research articles, patents, or authoritative database entries were identified that report target‑specific activity (IC₅₀, MIC, Kd, etc.) for CAS 1105193-69-8 in any assay system. Consequently, no head‑to‑head or cross‑study quantitative comparison with close analogs—such as the unsubstituted 5‑(benzofuran‑2‑yl)‑1,3,4‑oxadiazol‑2‑amine (CAS 933244‑58‑7) or the 7‑ethoxy analog (CAS 1421485‑28‑0)—can be performed [1]. The sole class‑level evidence that exists pertains to benzofuran‑oxadiazole hybrids bearing halogen substituents, which achieved MIC values of 0.8–3.12 µg/mL against M. tuberculosis H37Rv, but the 7‑methoxy compound was not among the evaluated derivatives [2]. This data gap means that any claim of superior, equivalent, or inferior performance relative to analogs is currently unsupportable by published evidence.
| Evidence Dimension | Antitubercular activity (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Halogen-substituted benzofuran-oxadiazole hybrids (7j, 7k, 7l, 7m): MIC = 0.8–3.12 µg/mL [2] |
| Quantified Difference | Cannot be calculated; target compound data missing |
| Conditions | M. tuberculosis H37Rv broth microdilution assay [2] |
Why This Matters
In the absence of target‑specific quantitative data, scientific users cannot rationally prioritize this compound over its analogs for any biological application; procurement decisions must be based solely on the compound's availability, purity, and physicochemical distinctiveness rather than on demonstrated performance advantages.
- [1] PubChem Compound Summary for CID 33679823, 5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine. National Center for Biotechnology Information (2025). View Source
- [2] Veerabhadrayya S. et al. Benzofuran-oxadiazole hybrids: Design, synthesis, antitubercular activity and molecular docking studies. Chemical Data Collections, 2019, 19, 100178. View Source
